molecular formula C13H11ClN2O2 B1268446 N-(2-Amino-4-chlorophenyl)anthranilic acid CAS No. 67990-66-3

N-(2-Amino-4-chlorophenyl)anthranilic acid

Cat. No. B1268446
CAS RN: 67990-66-3
M. Wt: 262.69 g/mol
InChI Key: HMVPMZFEYCGSTC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(2-Amino-4-chlorophenyl)anthranilic acid and its derivatives involves complex reactions, including the interaction of chloral with substituted anilines leading to various products depending on the reaction conditions. For instance, Issac and Tierney (1996) explored the synthesis of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones through the reaction of chloral with substituted anilines, followed by treatment with thioglycolic acid, showcasing the synthetic versatility of chloral-derived intermediates (Issac & Tierney, 1996).

Molecular Structure Analysis

The molecular structure of compounds like N-(2-Amino-4-chlorophenyl)anthranilic acid is critical in determining their chemical behavior and potential applications. High-resolution magnetic resonance spectra and ab initio calculations offer insights into the conformation of these compounds, as discussed by Issac and Tierney (1996), highlighting the importance of structural analysis in understanding the properties and reactivity of such molecules.

Chemical Reactions and Properties

Chemical properties of N-(2-Amino-4-chlorophenyl)anthranilic acid derivatives are influenced by their functional groups and molecular structure. The study by Skoryna et al. (2023) on the reactions of binucleophiles with cyclic anhydrides of dicarboxylic acids provides insight into the formation of heterocyclic compounds, showing the reactivity of such structures in forming pharmacologically active products with potential antibacterial, antifungal, and anticancer activities (Skoryna et al., 2023).

Scientific Research Applications

Metabolism and Identification Techniques

N-(2-Amino-4-chlorophenyl)anthranilic acid, a derivative of tolfenamic acid, is metabolized in vivo to form various oxidized metabolites. These metabolites are conjugated with β-d-glucuronic acid. The identification of these metabolites in human urine after oral administration of tolfenamic acid has been achieved using advanced techniques like 1H NMR spectroscopy and 800 MHz HPLC−NMR spectroscopy (Sidelmann et al., 1997). Another study also identified the metabolites of tolfenamic acid in serum and urine using a reversed-phase ion-pair HPLC method (Pedersen et al., 1981).

Chemical Synthesis and Fluorescent Probes

N-(1-Pyrene)anthranilic acid, a derivative of anthranilic acid, has been used in metal ion-selective fluorosensing, particularly in detecting Hg(II) in water. This derivative demonstrates selective fluorescence quenching, even in the presence of other metal ions like Zn(II) and Cd(II), due to its sensitivity to environmental changes (Wolf et al., 2006).

Cancer Cell Detection

Small-molecule fluorescent reporters based on anthranilic acids have shown potential as selective agents for cancer-cell detection. Substituted anthranilic acids, especially when equipped with targeting groups, can act as environmental probes sensitive enough to detect cancer cells. The optical properties of these compounds vary with substitution and environment, affecting their fluorescence capabilities. For instance, compounds with 4-trifluoromethyl and 4-cyano esters were found to be highly sensitive environmental probes (Culf et al., 2016).

Biosynthesis Enhancement

The biosynthesis of anthranilic acid has been enhanced in E. coli by engineering the tryptophan biosynthesis pathway. Techniques like biosensor-assisted cell selection and in situ product removal were employed, resulting in the production of 688 mg/L anthranilic acid from glucose in 48 hours. This demonstrates the effectiveness of these methods in microbial biosynthesis enhancement (Li et al., 2020).

Safety And Hazards

The compound has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-(2-amino-4-chloroanilino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O2/c14-8-5-6-12(10(15)7-8)16-11-4-2-1-3-9(11)13(17)18/h1-7,16H,15H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMVPMZFEYCGSTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC2=C(C=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60346259
Record name N-(2-Amino-4-chlorophenyl)anthranilic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60346259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Amino-4-chlorophenyl)anthranilic acid

CAS RN

67990-66-3
Record name N-(2-Amino-4-chlorophenyl)anthranilic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67990-66-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Amino-4-chlorophenyl)anthranilic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60346259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-[(4-chloro-2-nitrophenyl)amino]benzoic acid (12.8 g, 43.7 mmol) in ethyl acetate (300 mL) was added platinum on sulfide coal 5%. The reaction mixture was hydrogenated at 2 bar for 5 h. After filtration through dicalite, washing with ethyl acetate and removal of the solvent under reduced pressure the title compound (11.8 g, 100%) was obtained.
Quantity
12.8 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
YJ Seong, M Alhashimi, A Mayhoub… - Antimicrobial Agents …, 2020 - Am Soc Microbiol
The rise of extensively drug-resistant and multidrug-resistant strains of Neisseria gonorrhoeae has occurred in parallel with the increasing demand for new drugs. However, the current …
Number of citations: 20 journals.asm.org
BE Mattioni, GW Kauffman, PC Jurs… - Journal of chemical …, 2003 - ACS Publications
Binary quantitative structure−activity relationship (QSAR) models are developed to classify a data set of 334 aromatic and secondary amine compounds as genotoxic or nongenotoxic …
Number of citations: 71 pubs.acs.org
R Smoker - 2014 - search.proquest.com
Natural product isolation is a time-consuming process with a significant probability of rediscovery of known compounds. Consequently, new methods for discovery of secondary …
Number of citations: 0 search.proquest.com
SDH Bousse, TD Dawes… - … : The Discovery of …, 1997 - books.google.com
Screening for therapeutic drugs comprises a triad: biological target, compound library, and assay method. Genomics research is providing unprecedented volumes of raw material, DNA …
Number of citations: 0 books.google.com
ML Alajoki, GT Baxter, WR Bemiss, D Blau… - High Throughput …, 1997 - taylorfrancis.com
Screening for therapeutic drugs comprises a triad: biological target, compound library, and assay method. Genomics research is providing unprecedented volumes of raw material, DNA …
Number of citations: 6 www.taylorfrancis.com
TJD Dewi, S Siswodihardjo… - International Journal of …, 2017 - repository.unair.ac.id
Anthranilic acid derivatives such as a mefenamicacid arewell known as an analgesicdrug. Modification of anthranilic acid derivate was designed to get better analgesic activity. Docking …
Number of citations: 1 repository.unair.ac.id
TJD DEWI - 2018 - repository.unair.ac.id
Anthranilic acid derivates such as mefenamic acid is well known as analgesic drug. modification of anthranilic acid derivate was designed to get better analgesic activity. Docking …
Number of citations: 2 repository.unair.ac.id

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